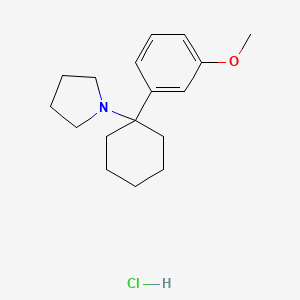

3-methoxy Rolicyclidine (hydrochloride)

Description

Historical Context of Arylcyclohexylamine Analogs in Research

The history of arylcyclohexylamines in a research context began not with phencyclidine (PCP), but with earlier described compounds like 1-phenylcyclohexan-1-amine (PCA), first synthesized in 1907. wikipedia.org However, it was the synthesis of PCP in 1956 by the pharmaceutical company Parke-Davis that marked a pivotal moment. nih.gov Initially investigated as a novel intravenous anesthetic under the trade name Sernyl, PCP demonstrated potent anesthetic and analgesic properties. taylorandfrancis.comnih.gov Clinical trials, however, were abandoned due to the emergence of significant psychological side effects in patients. nih.govnih.gov

Despite its withdrawal from human clinical use, the unique properties of PCP spurred further research into the arylcyclohexylamine class. wikipedia.org Scientists at Parke-Davis continued to investigate related structures, leading to the synthesis of Ketamine in 1962, which presented a more favorable profile with less potent and shorter-lasting psychotomimetic effects. nih.gov This success fueled a persistent scientific pursuit into the properties of PCP and its analogs. taylorandfrancis.com

The 1970s saw the emergence of several key PCP analogs in research, including eticyclidine (B1671695) (PCE) and rolicyclidine (B1679511) (PCPy). researchgate.net These compounds were synthesized and studied to better understand the relationship between their chemical structure and their pharmacological activity. researchgate.netwikipedia.org The primary goal of this research was to isolate the desirable anesthetic and analgesic effects from the undesirable psychotomimetic outcomes. wikipedia.org This intensive investigation expanded the known members of the arylcyclohexylamine class, providing a rich library of compounds for studying the N-methyl-D-aspartate (NMDA) receptor, the primary biological target for these substances. nih.govwikipedia.org

Scientific Genesis of 3-methoxy Rolicyclidine in Structure-Activity Relationship Investigations

The development of 3-methoxy Rolicyclidine (hydrochloride) is a direct result of systematic structure-activity relationship (SAR) investigations. SAR is a fundamental concept in medicinal chemistry where the structure of a parent compound is systematically modified to determine which chemical groups are responsible for its biological effects. For arylcyclohexylamines, SAR studies have focused on modifying three main parts of the molecule: the aryl group (typically phenyl), the cyclohexyl ring, and the amine substituent (e.g., piperidine (B6355638), pyrrolidine). wikipedia.orgnih.gov

Research has shown that substitutions on these rings can significantly alter a compound's potency and efficacy. nih.gov For instance, replacing the piperidine ring of PCP with a pyrrolidine (B122466) ring to form Rolicyclidine (PCPy) was found to decrease potency. nih.gov Similarly, adding hydroxyl groups tends to decrease both potency and efficacy, while replacing the phenyl ring with a thienyl group can increase PCP-like activity. nih.gov

The synthesis of 3-methoxy Rolicyclidine represents a specific and logical step in these SAR studies. By introducing a methoxy (B1213986) (-OCH₃) group at the 3-position (meta-position) of the phenyl ring of the Rolicyclidine scaffold, researchers aimed to probe how an electron-donating group at this specific location influences the molecule's interaction with its receptor targets. Such modifications are crucial for mapping the binding site and understanding the physicochemical requirements for activity. semanticscholar.orgmdpi.com While detailed pharmacological data on 3-methoxy Rolicyclidine is limited in publicly available research, its creation is emblematic of the rational drug design approach used to explore the chemical space of arylcyclohexylamines. It exists as an analytical reference standard for research and forensic applications. caymanchem.com

Below is a data table summarizing the general effects of certain structural modifications on PCP-like activity based on early SAR studies.

| Parent Compound | Modification | Position | Resulting Change in Activity | Reference |

| Phencyclidine (PCP) | Replace Piperidine with Pyrrolidine | Amine Ring | Decreased Potency | nih.gov |

| Phencyclidine (PCP) | Replace Phenyl with Thienyl | Aryl Group | Increased PCP-like Activity | nih.gov |

| Phencyclidine (PCP) | Add Hydroxyl Group | Cyclohexyl Ring | Decreased Efficacy | nih.gov |

| Phencyclidine (PCP) | Add Methyl Group | Cyclohexyl or Piperidine Ring | Reduced Potency | nih.gov |

This systematic approach allows for the development of a comprehensive understanding of how subtle molecular changes can lead to significant differences in biological outcomes. The synthesis of analogs like 3-methoxy Rolicyclidine is therefore a critical component of ongoing research into the pharmacology of NMDA receptor antagonists.

Compound Data

Table 1: Technical Data for 3-methoxy Rolicyclidine (hydrochloride) This data is based on information available for the analytical reference standard.

| Identifier | Value | Reference |

| Formal Name | 1-[1-(3-methoxyphenyl)cyclohexyl]-pyrrolidine, monohydrochloride | caymanchem.com |

| CAS Number | 1622348-66-6 | caymanchem.com |

| Molecular Formula | C₁₇H₂₅NO • HCl | caymanchem.com |

| Formula Weight | 295.9 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1622348-66-6 |

|---|---|

Molecular Formula |

C17H26ClNO |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-19-16-9-7-8-15(14-16)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H |

InChI Key |

IQYHMXRJFJKKFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2)N3CCCC3.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivation for Research

The synthesis of 3-methoxy Rolicyclidine (B1679511) and other arylcyclohexylamines for research purposes relies on established and innovative organic chemistry methodologies. These pathways allow for the specific creation of the target compound and the generation of diverse analogues for comprehensive structure-activity relationship (SAR) studies.

Preclinical Pharmacological Characterization of 3 Methoxy Rolicyclidine

Receptor Binding Profiles and Affinities

3-methoxy Rolicyclidine (B1679511), also known as 3-MeO-PCPy, is a derivative of Phencyclidine (PCP) and a member of the arylcyclohexylamine class of compounds. vu.nlresearchgate.net Its pharmacological profile is defined by its interactions with several key neurotransmitter systems in the central nervous system. The primary mechanism of action for arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for their dissociative effects. scispace.comtripsitter.com However, many compounds in this class also interact with monoamine transporters and other receptor systems, contributing to a complex pharmacological profile. scispace.comtripsitter.com

The principal pharmacological action of 3-methoxy Rolicyclidine is its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netscispace.comscribd.com This interaction involves the compound binding to the PCP site located within the receptor's ion channel. researchgate.net In vitro binding assays have determined the affinity of 3-methoxy Rolicyclidine for the NMDA receptor, demonstrating a high-affinity interaction. Specifically, the binding affinity (Ki) of 3-methoxy Rolicyclidine for the NMDA receptor has been reported as 22.3 nM. scispace.com This potent antagonism at the NMDA receptor is considered the key mechanism underlying the compound's dissociative properties.

The affinity of 3-methoxy Rolicyclidine for the sigma σ1 receptor has not been specifically reported in the reviewed scientific literature. While other arylcyclohexylamines, such as its structural analog 3-MeO-PCP, show a high affinity for the σ1 receptor, specific binding data for 3-methoxy Rolicyclidine at this site is not available. vu.nl

Beyond its primary targets, the binding profile of 3-methoxy Rolicyclidine has been investigated across other neurotransmitter systems to determine its selectivity.

Dopamine (B1211576) Transporter (DAT): The compound shows a high affinity for the dopamine transporter, with a reported Ki value of 96 nM. scispace.com

Norepinephrine (B1679862) Transporter (NET): Its affinity for the norepinephrine transporter is identical to its affinity for DAT, with a Ki value of 96 nM. scispace.com

Opioid Receptors: Specific binding data for 3-methoxy Rolicyclidine at mu (µ), delta (δ), or kappa (κ) opioid receptors were not available in the reviewed literature. For comparison, the related compound 3-MeO-PCP shows negligible affinity for these receptors. vu.nl

Sigma σ2 Receptor: The binding affinity of 3-methoxy Rolicyclidine for the sigma σ2 receptor has not been determined in the available literature. Its analog, 3-MeO-PCP, does not bind to the σ2 receptor. vu.nl

Table 1: Receptor and Transporter Binding Affinities of 3-methoxy Rolicyclidine (hydrochloride)

| Receptor/Transporter | Binding Affinity (Ki) in nM |

| NMDA Receptor | 22.3 scispace.com |

| Serotonin (B10506) Transporter (SERT) | 11 scispace.com |

| Dopamine Transporter (DAT) | 96 scispace.com |

| Norepinephrine Transporter (NET) | 96 scispace.com |

| Sigma σ1 Receptor | Data Not Available |

| Sigma σ2 Receptor | Data Not Available |

| Opioid Receptors (µ, δ, κ) | Data Not Available |

Comparative Receptor Pharmacology within Dissociative Anesthetic Classes

The pharmacological profile of 3-methoxy Rolicyclidine can be further understood by comparing its receptor affinities to those of the parent compound, Phencyclidine (PCP).

At the NMDA receptor , 3-methoxy Rolicyclidine (Ki = 22.3 nM) demonstrates a higher binding affinity than PCP (Ki = 59 nM), suggesting it is a more potent antagonist at this primary target. scispace.com

A significant difference is observed in their affinities for monoamine transporters. 3-methoxy Rolicyclidine shows potent inhibition at the serotonin transporter (SERT) with a Ki of 11 nM, whereas PCP has a much lower affinity, with a reported Ki of 2,234 nM. scispace.com This indicates that 3-methoxy Rolicyclidine is a substantially more potent serotonin reuptake inhibitor than PCP.

Similarly, for the dopamine transporter (DAT) and norepinephrine transporter (NET) , 3-methoxy Rolicyclidine displays high affinity (Ki = 96 nM for both), while PCP has negligible affinity for these transporters (Ki >10,000 nM). scispace.com This highlights a major divergence in their pharmacological profiles, with 3-methoxy Rolicyclidine acting as a potent triple reuptake inhibitor while PCP does not.

Regarding the sigma-1 (σ1) receptor , PCP shows very low affinity (Ki >10,000 nM). While specific data for 3-methoxy Rolicyclidine is unavailable, its close analog 3-MeO-PCP has a high affinity (Ki = 42 nM) for the σ1 receptor, suggesting a potential difference from PCP. vu.nl

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of 3-methoxy Rolicyclidine and Phencyclidine (PCP)

| Receptor/Transporter | 3-methoxy Rolicyclidine (Ki) | Phencyclidine (PCP) (Ki) |

| NMDA Receptor | 22.3 scispace.com | 59 |

| Serotonin Transporter (SERT) | 11 scispace.com | 2,234 |

| Dopamine Transporter (DAT) | 96 scispace.com | >10,000 |

| Norepinephrine Transporter (NET) | 96 scispace.com | >10,000 |

| Sigma σ1 Receptor | Data Not Available | >10,000 |

| Sigma σ2 Receptor | Data Not Available | 136 |

| Opioid Receptors | Data Not Available | >10,000 |

Pharmacological Parallels and Divergences with Isomeric Methoxy-Phencyclidine Analogues

A comparative analysis with its phencyclidine-based isomers—3-MeO-PCP, 2-MeO-PCP, and 4-MeO-PCP—offers insights into the potential pharmacological profile of 3-methoxy Rolicyclidine. The primary difference between 3-methoxy Rolicyclidine and these analogues is the substitution of the piperidine (B6355638) ring in the PCP structure with a pyrrolidine (B122466) ring.

3-MeO-PCP is the most well-characterized of these isomers. It is a potent NMDA receptor antagonist, exhibiting a higher affinity for the NMDA receptor's dizocilpine (B47880) (MK-801) site than PCP itself. wikipedia.orgiiab.me In addition to its primary target, 3-MeO-PCP also shows significant affinity for the sigma-1 (σ₁) receptor and the serotonin transporter (SERT), while having negligible interaction with dopamine (DAT) and norepinephrine (NET) transporters. wikipedia.orgiiab.me The substitution of the piperidine ring in 3-MeO-PCP with a pyrrolidine ring to form 3-methoxy Rolicyclidine is known to alter pharmacological activity. Studies on other arylcyclohexylamines suggest that this modification can decrease potency. biomolther.org

2-MeO-PCP and 4-MeO-PCP have been studied to a lesser extent. Research indicates a clear structure-activity relationship among the methoxy-PCP isomers regarding NMDA receptor affinity, with the order being 3-MeO-PCP > 2-MeO-PCP > 4-MeO-PCP. wikipedia.orgiiab.me 4-MeO-PCP has a significantly lower affinity for the NMDA receptor compared to 3-MeO-PCP. who.int However, unlike 3-MeO-PCP, 4-MeO-PCP does show affinity for the norepinephrine transporter and the sigma-2 (σ₂) receptor. who.intmdpi.com

Given these differences, it is plausible that 3-methoxy Rolicyclidine will also display a unique binding profile compared to its PCP-based methoxy (B1213986) isomers.

Interactive Data Table: Receptor Affinities (Ki, nM) of Methoxy-Phencyclidine Analogues

| Compound | NMDA Receptor | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Sigma-1 Receptor (σ₁) | Sigma-2 Receptor (σ₂) |

| 3-MeO-PCP | 20-38 wikipedia.orgresearchgate.net | 216 wikipedia.org | >10,000 wikipedia.org | >10,000 wikipedia.org | 42 wikipedia.org | >10,000 wikipedia.org |

| 4-MeO-PCP | 404 who.int | 844 who.int | >10,000 | 713 who.int | 296 who.int | 143 who.int |

| 2-MeO-PCP | Lower than 3-MeO-PCP, Higher than 4-MeO-PCP wikipedia.org | Data not available | Data not available | Data not available | Data not available | Data not available |

| 3-methoxy Rolicyclidine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Relationships to Other Arylcyclohexylamines

The pharmacology of 3-methoxy Rolicyclidine is intrinsically linked to its structural predecessors, Rolicyclidine and Eticyclidine (B1671695).

Rolicyclidine (PCPy) is the direct parent compound of 3-methoxy Rolicyclidine, differing only by the absence of the methoxy group on the phenyl ring. Rolicyclidine is a dissociative anesthetic that acts as an NMDA receptor antagonist. wikipedia.orgbris.ac.uk It is reported to be slightly less potent than PCP and to produce more sedative effects. wikipedia.orgmdpi.com The addition of a 3-methoxy group to the phenyl ring, as seen in the transition from PCP to 3-MeO-PCP, typically increases NMDA receptor affinity. wikipedia.org Therefore, it is reasonable to hypothesize that 3-methoxy Rolicyclidine may be more potent at the NMDA receptor than Rolicyclidine.

Eticyclidine (PCE) is another closely related arylcyclohexylamine, featuring an N-ethyl group instead of a piperidine or pyrrolidine ring. It is also a dissociative anesthetic and NMDA receptor antagonist, with a potency reported to be slightly higher than that of PCP. nih.gov Comparing 3-methoxy Rolicyclidine to Eticyclidine highlights how modifications to the amine group significantly influence the pharmacological profile within this chemical class.

Metabolic Fate Elucidation of 3 Methoxy Rolicyclidine in Preclinical Models

Identification of Phase I Metabolic Pathways

Phase I metabolism of 3-MeO-PCPy involves a series of chemical modifications to its structure, primarily aimed at increasing its polarity and preparing it for subsequent elimination. The identified pathways include hydroxylation, O-demethylation, and carboxylation following the opening of one of its rings. nih.gov In total, 26 phase I metabolites have been identified for 3-MeO-PCPy. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is a prominent metabolic route for 3-MeO-PCPy. This process occurs at multiple sites on the molecule. nih.gov

Aliphatic Hydroxylation: The cyclohexyl and the pyrrolidine (B122466) rings of 3-MeO-PCPy undergo aliphatic hydroxylation. This means that hydroxyl groups are added to the carbon atoms within these saturated ring structures. nih.gov

Aromatic Hydroxylation: In addition to the aliphatic rings, the methoxy-substituted phenyl ring can also be hydroxylated, although this appears to be a less frequent modification compared to aliphatic hydroxylation. nih.gov

These hydroxylation reactions result in a variety of mono- and dihydroxylated metabolites. nih.gov

O-demethylation is another key Phase I metabolic pathway for 3-MeO-PCPy. This process involves the removal of the methyl group from the methoxy (B1213986) (-OCH3) substituent on the phenyl ring, converting it to a hydroxyl group. nih.gov

A more complex metabolic transformation observed for 3-MeO-PCPy involves the opening of the pyrrolidine ring. Following this ring-opening event, the resulting structure undergoes carboxylation, which is the addition of a carboxyl group (-COOH). This pathway significantly alters the chemical structure of the parent compound. nih.gov

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation)

Following Phase I metabolism, the modified metabolites of 3-MeO-PCPy can undergo Phase II conjugation reactions. The primary Phase II pathway identified for this compound is glucuronidation. nih.gov In this process, glucuronic acid is attached to the hydroxyl groups of the Phase I metabolites, forming glucuronide conjugates. This reaction further increases the water solubility of the metabolites, facilitating their excretion from the body. nih.govdroracle.ai For 3-MeO-PCPy, a total of eight Phase II metabolites have been detected. nih.gov

Cytochrome P450 (CYP) Isoenzyme Contributions to 3-methoxy Rolicyclidine (B1679511) Metabolism

The metabolic transformations of 3-MeO-PCPy are primarily catalyzed by a group of enzymes known as the Cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes are crucial for the metabolism of a wide range of foreign compounds. nih.gov

Studies utilizing incubations with single, specific human CYP isoenzymes have been conducted to pinpoint which members of this enzyme family are responsible for the metabolism of 3-MeO-PCPy. nih.gov These experiments have revealed the involvement of several key isoenzymes:

CYP2B6: This isoenzyme has been identified as being responsible for the aliphatic hydroxylation of 3-MeO-PCPy. nih.gov

CYP2C9 and CYP2D6: The O-demethylation of 3-MeO-PCPy is catalyzed by both CYP2C9 and CYP2D6. nih.gov The involvement of these specific isoenzymes suggests that genetic variations in these enzymes could potentially lead to differences in how individuals metabolize this compound. nih.govnih.govnih.gov

In Vitro Metabolic Studies Using Human Liver Preparations (e.g., Pooled Human Liver Microsomes)

In vitro studies using pooled human liver microsomes (pHLM) are a standard method for predicting the metabolic fate of substances in humans. nih.gov For 3-methoxy Rolicyclidine, these studies have been instrumental in identifying the primary metabolic reactions and the specific cytochrome P450 (CYP) enzymes responsible for its initial breakdown.

Incubation of 3-methoxy Rolicyclidine with pHLM revealed two main metabolic pathways: O-demethylation and hydroxylation. nih.govnih.gov Further investigations to pinpoint the specific enzymes involved showed that the aliphatic hydroxylation of 3-methoxy Rolicyclidine is catalyzed by CYP2B6. nih.govresearchgate.net The O-demethylation process, another key metabolic step, was found to be mediated by both CYP2C9 and CYP2D6. nih.govresearchgate.net The involvement of these polymorphically expressed enzymes suggests that pharmacogenomic variations could potentially influence the metabolism of this compound in different individuals. nih.gov

Table 1: Metabolites of 3-methoxy Rolicyclidine Identified in Pooled Human Liver Microsome (pHLM) Incubations

| Metabolic Reaction | Key Enzyme(s) | Resulting Metabolite |

| Aliphatic Hydroxylation | CYP2B6 | Hydroxy-3-methoxy Rolicyclidine |

| O-demethylation | CYP2C9, CYP2D6 | O-desmethyl-3-methoxy Rolicyclidine |

This table is generated based on described metabolic pathways. Specific metabolite structures and positions of hydroxylation may vary.

In Vivo Metabolic Profiling in Animal Models (e.g., Rat Urine Analysis)

To complement in vitro findings, in vivo studies in animal models such as rats are employed to obtain a more comprehensive metabolic profile, including both phase I and phase II metabolites. Analysis of urine from Wistar rats administered 3-methoxy Rolicyclidine has demonstrated extensive metabolism of the compound. nih.govnih.gov

The metabolic transformations observed in rat urine were diverse and included multiple phase I and phase II reactions. nih.gov Phase I metabolism involved numerous modifications to the parent compound's structure. Researchers identified multiple aliphatic hydroxylations occurring on both the cyclohexyl and the pyrrolidine rings. nih.govnih.gov Additionally, single aromatic hydroxylation, O-demethylation, and a carboxylation reaction following the opening of the pyrrolidine ring were observed. nih.govnih.gov

Following these initial phase I transformations, the resulting metabolites underwent phase II conjugation. The primary phase II pathway identified was glucuronidation, where glucuronic acid is attached to the metabolites, facilitating their excretion. nih.govnih.gov In total, a significant number of metabolites were detected, with 26 phase I and eight phase II metabolites being identified in rat urine, indicating a complex metabolic cascade. nih.gov The findings from rat models show a high degree of overlap with the reactions observed in human liver microsomes, particularly concerning O-demethylation and hydroxylation, suggesting that the rat is a relevant model for studying the human metabolism of this compound. nih.gov

Table 2: Summary of Metabolites of 3-methoxy Rolicyclidine Identified in Rat Urine

| Phase | Metabolic Reaction | Metabolite Class | Number Identified |

| Phase I | Aliphatic Hydroxylation (Cyclohexyl ring) | Hydroxylated metabolites | Multiple |

| Phase I | Aliphatic Hydroxylation (Pyrrolidine ring) | Hydroxylated metabolites | Multiple |

| Phase I | Aromatic Hydroxylation | Hydroxylated metabolites | Single |

| Phase I | O-demethylation | O-desmethyl metabolites | Multiple |

| Phase I | Ring Opening & Carboxylation | Carboxylated metabolites | Multiple |

| Phase II | Glucuronidation | Glucuronide conjugates | 8 |

This table summarizes the findings from Michely et al. (2017), which identified a total of 26 phase I and 8 phase II metabolites. nih.gov

Advanced Analytical Methodologies for 3 Methoxy Rolicyclidine Research

Chromatographic-Mass Spectrometric Techniques for Detection and Identification

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 3-MeO-PCPy in complex matrices such as biological samples and seized materials. These hyphenated techniques provide the necessary separation and structural information for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds like 3-MeO-PCPy. In forensic laboratories, GC-MS is often a primary tool for identifying new psychoactive substances (NPS). proquest.com Research has demonstrated the suitability of GC-MS-based screening procedures for monitoring the intake of 3-MeO-PCPy. nih.govresearchgate.net The technique is particularly valuable for its ability to differentiate between positional isomers, a common challenge with arylcyclohexylamines. nih.gov For instance, GC-MS can effectively separate 3-MeO-PCP from its 4-MeO-PCP isomer based on their different retention times, a feat that can be difficult for liquid chromatography methods. nih.gov While mass spectra of analogs can be similar, unique fragmentation patterns often allow for clear distinction. proquest.com

Table 1: GC-MS Analysis Findings for Arylcyclohexylamine Analogs

| Parameter | Finding | Reference |

|---|---|---|

| Isomer Separation | Capable of separating positional isomers like 3-MeO-PCP and 4-MeO-PCP based on retention time. | nih.gov |

| Detectability | Standard urine screening approaches using GC-MS are suitable for detecting 3-MeO-PCPy and its metabolites. | nih.govresearchgate.net |

| Fragmentation | Analogs exhibit fragmentation patterns mostly consistent with PCP, but unique mass spectra allow for distinction. | proquest.com |

| Limitations | Potential for thermal degradation of some analogs (e.g., TCP, 4-MeO PCP) in the GC injector. | proquest.com |

Liquid Chromatography-Multi-Stage Mass Spectrometry (LC-MSn) is a powerful tool for the structural elucidation of drug metabolites. Studies on the metabolic fate of 3-MeO-PCPy have extensively used this technique. nih.govresearchgate.net Following administration to rats, urine samples were analyzed by LC-MSn to identify various phase I and phase II metabolites. nih.govnih.gov The analysis revealed that 3-MeO-PCPy undergoes extensive metabolism, including multiple hydroxylations on both the cyclohexyl and pyrrolidine (B122466) rings, O-demethylation, aromatic hydroxylation, and subsequent glucuronidation. nih.govresearchgate.netnih.gov

Table 2: Identified Metabolites of 3-methoxy Rolicyclidine (B1679511) using LC-MSn

| Metabolic Pathway | Description | Reference |

|---|---|---|

| Phase I Metabolism | Multiple aliphatic hydroxylations (cyclohexyl and pyrrolidine rings), O-demethylation, single aromatic hydroxylation, carboxylation after ring opening. | nih.govresearchgate.netnih.gov |

| Phase II Metabolism | Glucuronidation of hydroxylated metabolites. | nih.govresearchgate.netnih.gov |

| CYP450 Involvement | Aliphatic hydroxylation catalyzed by CYP2B6; O-demethylation catalyzed by CYP2C9 and CYP2D6. | nih.govnih.gov |

Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) provides highly accurate mass measurements, enabling the determination of elemental formulas for parent compounds and their metabolites. This capability is crucial for identifying unknown substances. frontiersin.org This technique has been successfully applied to study 3-MeO-PCPy and its metabolites. nih.govresearchgate.net LC-HR-MS/MS analyses confirmed the identity of metabolites proposed by LC-MSn and are integral to modern screening approaches for NPS. nih.govnih.gov While powerful for identifying metabolites and assigning formulas, LC-HR-MS/MS alone may not be sufficient to discriminate between positional isomers if they are not chromatographically separated, as their mass spectrometric behaviors can be very similar. nih.govfrontiersin.orgresearchgate.net

Table 3: Advantages of LC-HR-MS/MS in 3-MeO-PCPy Research

| Feature | Advantage | Reference |

|---|---|---|

| Mass Accuracy | Allows for the confident assignment of elemental formulas for the parent drug and metabolites. | frontiersin.orgresearchgate.netnih.gov |

| Sensitivity | Enables the detection of dozens of phase I and phase II metabolites in biological specimens like blood and urine. | frontiersin.orgresearchgate.net |

| Screening | Suitable for developing and validating standard urine screening approaches (SUSA) for 3-MeO-PCPy intake. | nih.govresearchgate.netnih.gov |

| Versatility | Can be used for both qualitative screening and quantitative analysis in postmortem toxicology. | thermofisher.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher efficiency, resolution, and speed compared to conventional HPLC. While specific studies focusing on UPLC-MS analysis of 3-MeO-PCPy are not prevalent in the reviewed literature, the principles and advantages of the technology are directly applicable.

The enhanced separation power of UPLC would be highly beneficial for resolving 3-MeO-PCPy from its numerous metabolites and potential isomers within a shorter analysis time. This would lead to more accurate quantification and a higher throughput of samples in a research or forensic setting. The increased sensitivity of UPLC-MS/MS would also aid in the detection of trace-level metabolites.

Table 4: Theoretical Advantages of UPLC-MS for 3-MeO-PCPy Analysis

| Parameter | Comparison with Conventional LC-MS |

|---|---|

| Resolution | Higher peak resolution, improving separation of isomers and metabolites. |

| Speed | Faster analysis times, increasing sample throughput. |

| Sensitivity | Increased sensitivity due to sharper and narrower peaks. |

| Solvent Consumption | Lower solvent consumption, leading to more environmentally friendly and cost-effective operation. |

Spectroscopic Characterization Methods

While mass spectrometric methods provide invaluable data on molecular weight and fragmentation, spectroscopic techniques offer complementary information about the molecule's structure and functional groups, which is especially useful for differentiating closely related analogs.

Raman microspectroscopy has emerged as a powerful, non-destructive technique for the structural characterization and differentiation of drug analogs. nih.gov Research has demonstrated its utility in distinguishing between PCP and four of its analogs, including Rolicyclidine (PCPy) and 3-methoxy-PCP. nih.gov The technique provides detailed structural information based on the vibrational modes of the molecule. proquest.com One study successfully used Raman microspectroscopy to analyze several PCP analogs, including 3-MeO-PCPy, using a 785 nm laser. proquest.com

A proposed method for differentiating analogs involves a combination of microcrystalline tests with gold chloride, polarized light microscopy, and Raman microspectroscopy. nih.gov The unique Raman spectra obtained from the microcrystals of each analog can be objectively compared using chemometrics, such as Principal Component Analysis (PCA) followed by Linear Discriminant Analysis (LDA), to achieve empirical and unambiguous identification. nih.gov This combined approach provides a robust protocol for identifying specific PCP analogs like 3-MeO-PCPy, overcoming the limitations of techniques that struggle with isomer differentiation. nih.gov

Table 5: Raman Microspectroscopy Parameters for PCP Analog Analysis

| Parameter | Value | Reference |

|---|---|---|

| Laser Wavelength | 785 nm | proquest.com |

| Laser Power | 20.0 mW | proquest.com |

| Objective | 10x | proquest.com |

| Aperture | 50 µm pinhole | proquest.com |

| Data Analysis | Chemometrics (PCA, LDA) for spectral differentiation. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For 3-methoxy Rolicyclidine, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and structure of the molecule by analyzing the chemical environment of each proton and carbon atom. nih.gov

In a typical ¹H NMR spectrum of 3-methoxy Rolicyclidine, distinct signals corresponding to the protons of the methoxy (B1213986) group, the aromatic ring, the cyclohexyl ring, and the pyrrolidine ring would be observed. The methoxy group protons would appear as a sharp singlet, while the aromatic protons would present as a complex pattern of multiplets in the aromatic region of the spectrum. The aliphatic protons of the cyclohexyl and pyrrolidine rings would produce a series of overlapping signals in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-methoxy Rolicyclidine This interactive table provides predicted chemical shift (δ) ranges for the key structural components of 3-methoxy Rolicyclidine based on standard NMR principles. organicchemistrydata.orgmdpi.com

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy | -OCH₃ | 3.7 - 3.9 | 55 - 56 |

| Aromatic Ring | Ar-H | 6.7 - 7.3 | 112 - 160 |

| Cyclohexyl Ring | -CH₂- | 1.2 - 2.5 | 25 - 40 |

| Pyrrolidine Ring | -CH₂- | 2.5 - 3.5 | 45 - 55 |

| Quaternary Carbon | C-Ar | N/A | 70 - 80 |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is a cornerstone technique for confirming the elemental composition and purity of a compound. nih.gov For 3-methoxy Rolicyclidine hydrochloride (Molecular Formula: C₁₇H₂₅NO · HCl), HRESIMS provides a highly accurate mass measurement of the protonated molecule, [M+H]⁺. caymanchem.comlgcstandards.com

The theoretical exact mass of the 3-methoxy Rolicyclidine free base (C₁₇H₂₅NO) is calculated and compared against the experimentally measured value. A close correlation, typically within a few parts per million (ppm), confirms the elemental formula and, by extension, the molecular weight. This high level of accuracy allows differentiation from other compounds that may have the same nominal mass but different elemental compositions. HRMS is also used to assess the purity of the sample by detecting the presence of any impurities with different masses.

Table 2: HRESIMS Data for 3-methoxy Rolicyclidine

| Parameter | Value | Reference |

| Molecular Formula (Free Base) | C₁₇H₂₅NO | caymanchem.com |

| Theoretical Exact Mass [M] | 259.1936 | Calculated |

| Theoretical m/z [M+H]⁺ | 260.2009 | Calculated |

| Observed m/z | 259.1703 | lgcstandards.com |

Note: The observed mass from the reference may correspond to the neutral molecule or a specific instrument calibration; high-resolution analysis would typically measure the protonated molecule [M+H]⁺ with precision to four decimal places.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utexas.edu The IR spectrum of 3-methoxy Rolicyclidine displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. libretexts.org

Key expected absorptions include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic cyclohexyl and pyrrolidine rings (typically below 3000 cm⁻¹). libretexts.org A strong band corresponding to the C-O stretching of the methoxy-aryl ether group would be prominent. Additionally, absorptions related to the C-N bond of the pyrrolidine ring and the C=C bonds within the aromatic ring would be present in the fingerprint region of the spectrum. The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, can be used to rule out isomeric structures or impurities.

Table 3: Characteristic IR Absorption Bands for 3-methoxy Rolicyclidine

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Alkane (Cyclohexyl/Pyrrolidine) | C-H stretch | 2850 - 2960 |

| Ether | C-O stretch | 1000 - 1300 |

| Amine | C-N stretch | 1020 - 1250 |

Chemometric Applications in Arylcyclohexylamine Analog Differentiation

The proliferation of arylcyclohexylamine analogs, including positional isomers (e.g., 2-methoxy and 4-methoxy rolicyclidine), presents a significant analytical challenge. Chemometrics, the application of statistical methods to chemical data, provides a powerful approach to differentiate these closely related compounds. nih.gov

Rather than relying on a single spectral feature, chemometric methods like Principal Component Analysis (PCA) utilize the entire dataset from analytical instruments (e.g., full IR or NMR spectra, or mass spectral data). researchgate.net By analyzing the variance across multiple samples of different analogs, PCA can reduce the dimensionality of the data and generate plots where samples of the same compound cluster together, clearly separated from clusters of other analogs. This approach has been shown to be effective in distinguishing positional isomers of methoxy-substituted arylcyclohexylamines, which might otherwise be difficult to separate based on simple visual inspection of their spectra. nih.gov

Utilization of Analytical Reference Standards in Research and Forensic Applications

The use of analytical reference standards is fundamental to achieving accurate, reliable, and legally defensible results in both research and forensic science. nih.govmdpi.com A reference standard for 3-methoxy Rolicyclidine is a highly purified and well-characterized material with a certificate of analysis detailing its identity and purity. caymanchem.comcaymanchem.comenfsi.eu

In research, these standards are essential for validating new analytical methods and ensuring that experimental results are based on the correct chemical entity. In forensic toxicology, certified reference materials are indispensable for:

Unambiguous Identification: The analytical data (e.g., mass spectrum, chromatographic retention time) of an unknown substance in a seized sample is directly compared to that of the certified reference standard run under identical conditions.

Method Validation and Quality Control: Reference standards are used to calibrate instruments, determine limits of detection and quantification, and in routine quality control checks to ensure the analytical system is performing correctly. enfsi.eu

Legal Defensibility: The use of certified standards provides traceability and scientific validity to analytical findings, which is a requirement for the results to be admissible in legal proceedings. enfsi.eu

The rapid emergence of new psychoactive substances often outpaces the availability of corresponding reference materials, creating a significant challenge for forensic laboratories. nih.govresearchgate.net Therefore, the availability of standards like 3-methoxy Rolicyclidine (hydrochloride) is crucial for enabling authorities to accurately identify and monitor these substances. caymanchem.com

Structure Activity Relationship Sar Studies of 3 Methoxy Rolicyclidine

Impact of the 3-Methoxy Substitution on Pharmacological Activity and Receptor Affinity

The introduction of a methoxy (B1213986) (-OCH₃) group at the 3-position of the phenyl ring significantly influences the pharmacological activity of arylcyclohexylamines. This is most evident in the compound's affinity for the N-methyl-D-aspartate (NMDA) receptor, its primary biological target. The primary mechanism of action for compounds in this class is as non-competitive antagonists of the NMDA receptor. wikipedia.org By binding to a site within the receptor's ion channel, they block the flow of ions, leading to dissociative, anesthetic, and hallucinogenic effects. wikipedia.orgwho.int

While direct binding data for 3-methoxy Rolicyclidine (B1679511) is not extensively documented in publicly available research, the impact of the 3-methoxy substitution can be inferred from its close structural analog, 3-methoxyphencyclidine (3-MeO-PCP). Research has consistently shown that 3-MeO-PCP binds to NMDA receptors with a significantly higher affinity than its non-methoxylated parent compound, Phencyclidine (PCP). nih.govwikipedia.org For instance, in vitro receptor binding studies have reported a binding affinity (Ki) for 3-MeO-PCP at the NMDA receptor in the range of 20-38 nM. nih.govnih.gov In contrast, the Ki value for PCP is considerably higher, ranging from 59 nM to 250 nM, indicating lower binding affinity. wikipedia.orgnih.gov This suggests that the 3-methoxy group enhances the molecule's ability to bind to the NMDA receptor, likely resulting in greater potency. wikipedia.org

Beyond the NMDA receptor, the 3-methoxy group also influences activity at other sites. Studies on 3-MeO-PCP have shown that it possesses a notable affinity for the sigma-1 (σ₁) receptor, with a reported Ki of 42 nM, and for the serotonin (B10506) transporter (SERT), with a Ki of 216 nM. nih.gov It displays little to no significant affinity for dopamine (B1211576) or norepinephrine (B1679862) transporters. nih.gov It is plausible that 3-methoxy Rolicyclidine shares a similar extended receptor-binding profile due to this substitution.

Table 1: Comparative Receptor Affinities (Ki, nM) of 3-MeO-PCP and PCP

| Compound | NMDA Receptor | σ₁ Receptor | SERT |

|---|---|---|---|

| 3-Methoxyphencyclidine (3-MeO-PCP) | 20-38 nih.govnih.gov | 42 nih.gov | 216 nih.gov |

| Phencyclidine (PCP) | 59-250 wikipedia.orgnih.gov | >10,000 wikipedia.org | 2,234 wikipedia.org |

Lower Ki values indicate higher binding affinity.

The Role of the Pyrrolidine (B122466) Ring System in the Overall Pharmacodynamic Profile

The amine substituent is a critical determinant of an arylcyclohexylamine's pharmacodynamic profile. In 3-methoxy Rolicyclidine, this position is occupied by a pyrrolidine ring, distinguishing it from compounds like 3-MeO-PCP, which contains a piperidine (B6355638) ring. The parent compound, Rolicyclidine (PCPy), is a synthetic dissociative that contains this same pyrrolidine ring. drugbank.com

Comparative SAR Analysis Across the Arylcyclohexylamine Chemical Class

The structure-activity relationships of the arylcyclohexylamine class are complex, with modifications at the aryl ring, the cyclohexane (B81311) ring, and the amine group all producing distinct pharmacological outcomes.

Aryl Group Substitution: As demonstrated by 3-methoxy Rolicyclidine and 3-MeO-PCP, substitution on the aryl (phenyl) ring is a key area for modulating activity. The position of the substituent is crucial; for example, 3-methoxy substitution generally confers higher NMDA receptor affinity than 2-methoxy or 4-methoxy substitutions. nih.gov Other substitutions, such as a hydroxyl group at the 3-position (as in 3-HO-PCP), can introduce significant affinity for opioid receptors, a property not observed with the 3-methoxy substitution. nih.gov

Amine Group Variation: The nature of the amine group profoundly affects potency and the qualitative nature of the effects. The classic comparison is between the piperidine ring (e.g., PCP, 3-MeO-PCP) and the pyrrolidine ring (e.g., PCPy, 3-MeO-PCPy). As noted, the pyrrolidine substitution tends to result in slightly lower potency compared to the piperidine equivalent. who.int Other amine variations, such as a morpholine (B109124) ring, also typically decrease potency.

Cyclohexane Ring Modification: While less common in clandestinely produced compounds, modifications to the cyclohexane ring also alter activity. This ring is generally considered essential for the characteristic NMDA receptor antagonism of the class.

Preclinical Research Applications and Models Utilizing 3 Methoxy Rolicyclidine

Application as a Pharmacological Probe for NMDA Receptor System Investigations

3-methoxy Rolicyclidine (B1679511) functions as an uncompetitive antagonist of the NMDA receptor. nih.gov This mechanism, shared with other phencyclidine derivatives, allows it to serve as a pharmacological tool to investigate the function and structure of the NMDA receptor complex. nih.govwikipedia.org The binding of such antagonists to the PCP binding site within the NMDA receptor's ion channel blocks the influx of calcium, thereby inhibiting its function. proquest.com

The potency and specific binding characteristics of different arylcyclohexylamines can help in mapping the structure-activity relationships of the PCP binding site on the NMDA receptor. proquest.com For instance, studies comparing the NMDA receptor inhibitory activity of PCP and its analogues, like 3-MeO-PCP, have been conducted to understand how structural modifications affect receptor affinity. nih.gov One such study using a high-throughput immunocytochemical assay determined the half maximal inhibitory concentration (IC50) for NMDA receptor inhibition, providing a quantitative measure of potency. nih.gov While direct binding affinity data for 3-methoxy Rolicyclidine is not as widely published, its structural relationship to 3-MeO-PCP suggests a similar mode of action and potential for use in comparative binding studies. nih.govnih.gov

The metabolic pathways of 3-methoxy Rolicyclidine have been elucidated in preclinical models, specifically in rat urine and human liver microsomes. nih.govnih.gov These studies are crucial for understanding its biotransformation, which is a key aspect when using it as a pharmacological probe, as the parent compound and its metabolites may have different activities. The primary metabolic routes involve O-demethylation and hydroxylation. nih.govnih.gov

Table 1: Investigated Metabolic Pathways of 3-methoxy Rolicyclidine in Rat and Human Liver Microsomes

| Metabolic Reaction | Description | Enzymes Involved (Human) |

|---|---|---|

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the cyclohexyl or pyrrolidine (B122466) ring. | CYP2B6 |

| O-demethylation | Removal of the methyl group from the methoxy (B1213986) moiety. | CYP2C9, CYP2D6 |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Not specified |

| Carboxylation | Occurs following the opening of one of the rings. | Not specified |

| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). | Not specified |

This table is based on data from Michely et al. (2017). nih.gov

Utility in Animal Models for Studying Dissociative Phenotypes

Arylcyclohexylamines like PCP are well-established tools for inducing behavioral and physiological effects in animals that model the dissociative state seen in humans. wikipedia.org These effects can include alterations in motor activity, stereotyped behaviors, and deficits in learning and memory tasks. wikipedia.org Given that 3-methoxy Rolicyclidine is a derivative of PCP, it is expected to produce a similar spectrum of dissociative effects. nih.gov

The use of such compounds in animal models allows for the investigation of the neurobiological underpinnings of dissociative phenomena. For example, drug discrimination paradigms are used to assess whether a novel compound produces subjective effects similar to a known drug. vcu.edu In such studies, animals are trained to recognize the effects of a specific drug, like PCP, and their response to a new compound, such as an analogue, can indicate a shared mechanism of action and similar subjective effects. vcu.edu While specific drug discrimination studies focusing on 3-methoxy Rolicyclidine are not widely reported, the established methodology with related compounds provides a clear framework for its potential use. vcu.edu

Investigative Tool in Glutamatergic Dysfunction Models and Neuropharmacological Research

The glutamatergic system is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and major depressive disorder. who.intmdpi.comnih.gov Antagonism of the NMDA receptor by compounds like PCP can produce a transient state in healthy individuals that mimics certain symptoms of schizophrenia, leading to the development of the PCP animal model of psychosis. nih.govmdpi.com This model has been instrumental in advancing the glutamatergic hypothesis of schizophrenia. mdpi.com

As an NMDA receptor antagonist, 3-methoxy Rolicyclidine has the potential to be used in similar models to investigate glutamatergic dysfunction. nih.govnih.gov The administration of NMDA receptor antagonists can lead to a state of excessive glutamate (B1630785) release in certain brain regions, which is believed to contribute to both positive and negative symptoms associated with schizophrenia. who.intnih.govnih.gov By studying the effects of compounds like 3-methoxy Rolicyclidine on neuronal activity and behavior in these models, researchers can explore the role of specific glutamatergic pathways in psychiatric illness and test the efficacy of potential therapeutic agents. nih.govresearchgate.net

Comparative Behavioral Pharmacology in Preclinical Settings

The preclinical evaluation of a series of related compounds allows for a detailed understanding of their structure-activity relationships and comparative pharmacology. vcu.edu Studies often compare the effects of various PCP analogues on behaviors such as locomotor activity, performance in operant conditioning tasks, and their ability to substitute for PCP in drug discrimination studies. vcu.edu

While comprehensive comparative behavioral studies including 3-methoxy Rolicyclidine are limited, the available data on related compounds provides a basis for predicting its pharmacological profile. For instance, the binding affinities and in vitro potencies of various arylcyclohexylamines at the NMDA receptor have been compared. Such comparisons are crucial for understanding how modifications to the amine ring or the aromatic ring influence the compound's interaction with its primary molecular target. nih.govresearchgate.net

Table 2: Comparative NMDA Receptor Inhibitory Activity of Selected Arylcyclohexylamines

| Compound | IC50 (µM) |

|---|---|

| 3-MeO-PCP | 1.51 |

| PCP | 2.02 |

| 3-MeO-PCMo | 26.67 |

This table is based on data from Mitsuoka et al. (2019) and illustrates the relative potency of different analogues. A lower IC50 value indicates greater inhibitory activity. nih.gov

The study of such analogues contributes to a broader understanding of the pharmacology of dissociative anesthetics and provides a basis for the development of novel research tools and potentially, therapeutic agents that target the glutamatergic system.

Q & A

Basic: What synthetic routes are validated for 3-methoxy Rolicyclidine hydrochloride, and how is purity confirmed in research settings?

Answer:

Synthesis typically follows arylcyclohexylamine protocols, involving cyclohexanone intermediates and substitution reactions with methoxy-phenyl groups. A validated method includes catalytic hydrogenation of precursor imines under controlled pH (e.g., HCl catalysis). Purity is confirmed via:

- HPLC-MS : Quantifies impurities (<2%) using C18 columns and acetonitrile/water gradients .

- UV/Vis Spectroscopy : λmax at 204–210 nm for structural verification .

- NMR : ¹H/¹³C spectra confirm methoxy-group positioning and cyclohexyl-pyrrolidine backbone .

Basic: What solubility and stability parameters are critical for experimental design with 3-methoxy Rolicyclidine hydrochloride?

Answer:

- Solubility :

- Stability :

Advanced: How do researchers resolve contradictions in receptor binding affinity data for arylcyclohexylamines like 3-methoxy Rolicyclidine?

Answer:

Discrepancies arise from assay variability (e.g., radioligand vs. functional assays). Mitigation strategies include:

- Standardized Assays : Use cloned human receptors (e.g., NMDA or σ1 receptors) with uniform expression systems .

- Control Compounds : Co-test with PCPy (Item No. 19263) to benchmark affinity values .

- Data Normalization : Express results as % inhibition relative to reference antagonists (e.g., MK-801) to reduce inter-lab variability .

Advanced: What in vitro models are optimal for studying the metabolic pathways of 3-methoxy Rolicyclidine hydrochloride?

Answer:

- Liver Microsomes : Incubate with human CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolites via LC-HRMS .

- Hepatocyte Co-cultures : Assess phase II metabolism (glucuronidation/sulfation) using 3D spheroid models for enhanced enzyme activity .

- Analytical Validation : Quantify metabolites like demethylated or hydroxylated derivatives with deuterated internal standards (e.g., 3-methoxy dopamine-d4) .

Basic: What safety protocols are essential for handling 3-methoxy Rolicyclidine hydrochloride in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and solution preparation due to potential aerosolization .

- Waste Disposal : Collect organic waste in halogen-resistant containers; incinerate at >800°C to prevent environmental release .

Advanced: How can researchers differentiate 3-methoxy Rolicyclidine from structural analogs in forensic analysis?

Answer:

- HRMS : Exact mass measurement (e.g., m/z 279.9 for [M+H]⁺) and isotopic patterns distinguish it from 3-methyl or 4-methoxy derivatives .

- Chiral Chromatography : Use polysaccharide columns (e.g., Chiralpak IA) to separate enantiomers, critical for legal categorization .

- Fragmentation Libraries : Compare MS/MS spectra with reference databases (e.g., Cayman’s forensic library) for unambiguous identification .

Basic: What spectroscopic techniques are employed for structural elucidation of 3-methoxy Rolicyclidine hydrochloride?

Answer:

- FT-IR : Peaks at 1240 cm⁻¹ (C-O stretch) confirm methoxy groups; 1600 cm⁻¹ (aromatic C=C) verifies phenylcyclohexyl structure .

- X-ray Crystallography : Resolves cyclohexyl-pyrrolidine chair conformation and hydrochloride counterion positioning .

- Elemental Analysis : Matches theoretical C (65.4%), H (8.4%), N (4.6%) to validate stoichiometry .

Advanced: What computational models predict the pharmacokinetic behavior of 3-methoxy Rolicyclidine hydrochloride?

Answer:

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP values (~2.8) and polar surface area (PSA) calculations .

- ADMET Predictors : Tools like Schrödinger’s QikProp estimate bioavailability (>70%) and plasma protein binding (~85%) .

- Docking Studies : Map interactions with NMDA receptor GluN2B subunits to rationalize psychotomimetic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.